C16 硫酸化脂质

描述

Synthesis Analysis

C16 Sulfatide is synthesized through a series of enzymatic reactions starting from ceramide. The synthesis involves the addition of a galactose moiety followed by sulfation, which introduces the sulfate group creating sulfatide. This process is catalyzed by cerebroside sulfotransferase, with the ceramide serving as the precursor. The synthesis and accumulation of C16 sulfatide in pancreatic β-cells have been shown to influence insulin secretion, highlighting its importance in glucose homeostasis and diabetes pathology.

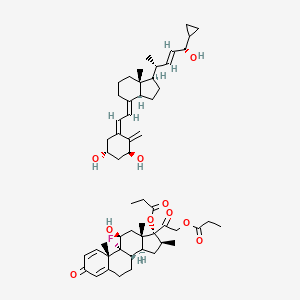

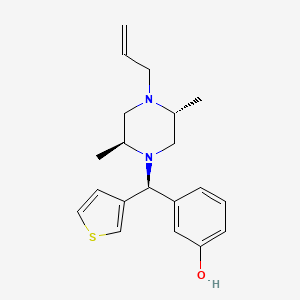

Molecular Structure Analysis

The molecular structure of C16 Sulfatide comprises a ceramide backbone, a galactose sugar unit, and a sulfated group, making it amphipathic. This structure allows it to interact with various molecules within the cell membrane, influencing membrane properties and signaling pathways. Its sulfated headgroup is crucial for its biological activity, including interactions with specific proteins and involvement in cellular signaling.

Chemical Reactions and Properties

C16 Sulfatide participates in several chemical reactions, especially those involving its metabolism. It is specifically degraded by arylsulfatase A into ceramide and sulfate, a process pivotal in maintaining cellular sulfatide levels. Abnormalities in this metabolic pathway can lead to sulfatide accumulation, contributing to diseases like metachromatic leukodystrophy. Its unique structure allows it to engage in lipid-lipid and lipid-protein interactions, affecting membrane dynamics, signaling pathways, and cellular functions.

Physical Properties Analysis

The physical properties of C16 Sulfatide, including its amphipathic nature, influence its localization within cell membranes and lipid rafts. These properties facilitate its role in modulating membrane fluidity and curvature, which are essential for processes like vesicle formation and endocytosis. The sulfatide's ability to form microdomains within membranes is critical for its function in signaling pathways and neuroprotection.

Chemical Properties Analysis

C16 Sulfatide's chemical properties, particularly its sulfate group, are key to its biological functions. This sulfated galactose headgroup allows for specific interactions with proteins, including ion channels and receptors, modulating their activity. These interactions are crucial for C16 Sulfatide's roles in insulin secretion, immune responses, and nervous system function. The sulfated group also contributes to the molecule's negative charge, influencing its binding and signaling capabilities.

References (Sources)

- (Buschard et al., 2006): Detailed the role of C16:0 sulfatide in inhibiting insulin secretion by modulating KATP channels.

- (Blomqvist et al., 2005): Investigated the effects of C16:0 sulfatide administration on insulin secretion and glycaemic control.

- (Moyano et al., 2014): Explored the distribution and role of C16 Sulfatide in CNS lipid rafts.

- (Takahashi & Suzuki, 2012): Discussed the multifunctional roles of sulfatide in various biological fields and its involvement in diseases.

科学研究应用

抑制大鼠 β 细胞中胰岛素分泌

C16:0 硫酸化脂质是一种主要存在于胰岛中的糖鞘脂,在抑制大鼠 β 细胞中胰岛素分泌方面发挥着重要作用。这种作用是通过降低 ATP 敏感 K+ 通道 (KATP 通道) 对 ATP 抑制的敏感性来实现的,从而影响细胞中的葡萄糖刺激的胰岛素分泌和电活动 (Buschard 等人,2006)。

在 II 型糖尿病中的作用

在涉及 II 型糖尿病动物模型的研究中,观察到胰腺中缺少 C16:0 脂肪酸异构体的硫酸化脂质。这种 C16:0 硫酸化脂质异构体的缺乏与非糖尿病模型形成了对比,在非糖尿病模型中表达了 C16:0 和 C24:0 硫酸化脂质异构体。C16:0 异构体特别参与胰岛素晶体的保存,表明其在 II 型糖尿病的发病机制中的潜在作用 (Blomqvist 等人,2003)。

增强葡萄糖刺激的胰岛素分泌

将 C16:0 脂肪酸异构体的硫酸化脂质体内施用于作为糖尿病前期模型的 Zucker 脂肪大鼠,导致胰腺硫酸化脂质增加和葡萄糖刺激的胰岛素分泌增强。这表明 C16:0 硫酸化脂质在增强糖尿病前期条件下胰岛素分泌中具有潜在的治疗应用 (Blomqvist 等人,2005)。

与 1 型和 2 型糖尿病的关系

研究表明,硫酸化脂质(包括其 C16:0 异构体)参与胰岛素加工和分泌,并且影响 1 型和 2 型糖尿病。在 1 型糖尿病中,观察到抗硫酸化脂质抗体,并且硫酸化脂质具有特定的抗炎特性。在 2 型糖尿病中,注意到血清中硫酸化脂质浓度较低。在某些糖尿病模型中,施用 C16:0 硫酸化脂质已显示出改善胰岛素反应 (Buschard 等人,2005)。

多发性硬化的生物标记物

包括 C16:0 在内的各种硫酸化脂质异构体的血浆水平已作为复发缓解型多发性硬化的潜在生物标记物进行了研究。已经观察到血浆中 C16:0 硫酸化脂质的水平与疾病状态相关,表明其在多发性硬化症的诊断和监测中的潜在用途 (Moyano 等人,2013)。

对免疫系统的影响

C16:0 硫酸化脂质异构体(以及其他异构体)已因其影响免疫系统的能力而受到研究。已显示其调节自身免疫和抗肿瘤免疫。具体而言,C16:0 硫酸化脂质激活某些免疫细胞,可能有助于调节 1 型糖尿病和多发性硬化症等疾病 (Subramanian 等人,2012)。

参与中枢神经系统

包括 C16:0 在内的各种硫酸化脂质异构体在中枢神经系统脂筏中的分布一直是研究的主题。这些研究旨在了解硫酸化脂质在脑发育和功能中的生物学相关性。硫酸化脂质种类在其脂肪酸酰基组组成方面表现出异质性,这可能影响它们在中枢神经系统中的作用 (Moyano 等人,2014)。

对脂肪因子产生的影响

硫酸化脂质(包括其 C16:0 异构体)影响人体脂肪组织中的脂肪因子产生。已发现它可以增加脂联素产生并减少促炎细胞因子,如 TNF-α、IL-6 和 IL-8。这表明 C16:0 硫酸化脂质在调节 2 型糖尿病等疾病中的炎症反应中发挥作用 (Bruun 等人,2007)。

在异染性脑白质营养不良中的诊断效用

C16:0 硫酸化脂质已被研究其在异染性脑白质营养不良(一种神经退行性疾病)中的诊断效用。体液中 C16:0 硫酸化脂质水平升高可能是该疾病的征兆,并且已经开发了基于质谱的定量方法来检测它 (Saville 等人,2017)。

调节免疫反应

已经研究了硫酸化脂质异构体对免疫反应的影响,表明包括 C16:0 在内的特定异构体调节抗原呈递细胞中的吲哚胺 2,3-双加氧酶。这突出了硫酸化脂质异构体在调节免疫系统活动中的潜力 (Altomare 等人,2011)。

在少突胶质细胞成熟和髓鞘化中的作用

研究各种硫酸化脂质种类(包括 C16:0)在少突胶质细胞成熟和髓鞘化中的作用,发现不同的硫酸化脂质种类会影响这些过程。正在研究各个硫酸化脂质种类在少突胶质细胞发育和髓鞘化中的具体作用,以了解它们的独特贡献 (Hirahara 等人,2017)。

未来方向

Newborn screening for MLD may be considered in the future as innovative treatments are advancing . There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGVDSGIQZDLDO-PHLJAKBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C16 Sulfatide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)

![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)

![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)

![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)